N-Hydroxy-4-aminobiphenyl

Overview

Description

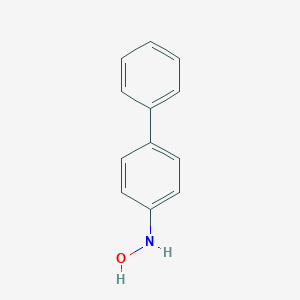

N-Hydroxy-4-aminobiphenyl (N-OH-4-ABP) is a hydroxylated metabolite of the aromatic amine 4-aminobiphenyl (4-ABP), a Group 1 carcinogen (IARC) strongly linked to bladder cancer in humans . Structurally, it consists of a biphenyl backbone with an amino group at the 4-position and a hydroxyl group attached to the nitrogen atom (chemical formula: C₁₂H₁₁NO; molecular weight: 185.22 g/mol) .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-4-aminobiphenyl can be synthesized through the hydroxylation of 4-aminobiphenyl. This process typically involves the use of oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions to introduce the hydroxy group at the nitrogen atom .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced in laboratory settings using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure the selective hydroxylation of the amino group without affecting the biphenyl structure .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-4-aminobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form nitroso derivatives.

Reduction: It can be reduced back to 4-aminobiphenyl under specific conditions.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, organic peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed:

Nitroso Derivatives: Formed through oxidation.

4-Aminobiphenyl: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions

Scientific Research Applications

Metabolic Activation and Carcinogenesis

N-Hydroxy-4-aminobiphenyl plays a crucial role in the metabolic activation of 4-ABP, which is known for its carcinogenic properties. The metabolism of 4-ABP involves cytochrome P450 enzymes, particularly CYP1A2, which oxidizes 4-ABP to N-OH-ABP. This process is essential as it leads to the formation of reactive intermediates that can bind to DNA, resulting in mutagenic effects.

Key Findings:

- DNA Adduct Formation: N-OH-ABP can undergo further metabolic transformations, including O-acetylation, leading to the formation of DNA adducts that are implicated in bladder carcinogenesis. Studies have shown that these adducts are present in the bladder tissues of both humans and experimental animals exposed to 4-ABP .

- Reactive Oxygen Species (ROS): The metabolism of N-OH-ABP can also generate ROS, contributing to oxidative stress and subsequent DNA damage .

Biomarkers for Cancer Risk Assessment

This compound is utilized as a biomarker for assessing exposure to 4-ABP and evaluating cancer risk. Its detection in biological samples can provide insights into an individual’s exposure levels and potential risk for developing bladder cancer.

Applications:

Mechanism of Action

N-Hydroxy-4-aminobiphenyl exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation, leading to the formation of reactive intermediates that bind to DNA. This binding results in mutations, particularly in the p53 gene, which is a critical tumor suppressor gene. The unique binding spectrum of this compound contributes to the mutational hotspots observed in bladder cancer .

Comparison with Similar Compounds

Key Characteristics:

- Metabolic Activation: 4-ABP undergoes N-hydroxylation via cytochrome P450 enzymes (e.g., CYP1A2, CYP1A1) to form N-OH-4-ABP, a critical step in its carcinogenic activation .

- DNA Adduct Formation : N-OH-4-ABP reacts with DNA to form dG-C8-4-ABP , the predominant adduct (80% of total adducts), which induces G→T transversion mutations .

- Hemoglobin Binding : Forms sulfonamide crosslinks with hemoglobin cysteine residues (e.g., Cys93β), serving as a biomarker of exposure .

Metabolic Pathways and Enzymatic Interactions

- NAT1 Polymorphisms: The NAT1*14B variant reduces O-acetylation of N-OH-4-ABP, increasing carcinogen retention . The R187Q SNP (rs4986782) enhances NAT1 affinity for 4-ABP and N-OH-4-ABP, elevating cancer risk .

Carcinogenic Potency and Target Organs

- TP53 Mutation Spectrum : N-OH-4-ABP induces mutations in TP53 exons 5–8, mirroring patterns in human bladder tumors (e.g., R280, E285 hotspots) .

Mutagenicity and DNA Adduct Profiles

- Glucuronidation Rates :

Research Implications and Notes

- Biomonitoring : Hemoglobin adducts of N-OH-4-ABP are used to assess occupational exposure in smokers and dye-industry workers .

- Therapeutic Targets : Inhibiting NAT1 or CYP1A2 may reduce metabolic activation of 4-ABP derivatives .

- Safety Handling: N-OH-4-ABP is heat-sensitive and decomposes into toxic NOx gases; classified as a suspected carcinogen .

Biological Activity

N-Hydroxy-4-aminobiphenyl (N-OH-4-ABP) is a significant metabolite of the carcinogenic compound 4-aminobiphenyl (4-ABP), known for its role in the development of various cancers, particularly bladder and liver cancers. This article delves into the biological activity of N-OH-4-ABP, focusing on its metabolic pathways, mechanisms of action, and associated health risks.

Metabolic Pathways

This compound is primarily formed through the N-hydroxylation of 4-ABP by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1. This metabolic process is crucial as it leads to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA.

- Cytochrome P450 Enzymes :

Table 1: Key Enzymes Involved in N-Hydroxylation

| Enzyme | Role in Metabolism | Reference |

|---|---|---|

| CYP1A2 | Converts 4-ABP to N-OH-4-ABP | |

| CYP2E1 | Induces oxidative stress | |

| NAT1/NAT2 | Catalyze O-acetylation of N-OH-4-ABP |

The biological activity of this compound is characterized by its ability to form DNA adducts , which are critical in the initiation of carcinogenesis. The process involves several steps:

- Formation of Arylnitrenium Ions : After O-acetylation by NAT enzymes, N-OH-4-ABP can generate highly reactive arylnitrenium ions.

- DNA Adduct Formation : These ions covalently bond with DNA, leading to mutations that can disrupt normal cellular functions and promote tumorigenesis .

- Oxidative Stress : The metabolism of N-OH-4-ABP also generates reactive oxygen species (ROS), contributing to oxidative DNA damage, which further enhances its carcinogenic potential .

Case Studies and Research Findings

Numerous studies have examined the effects of this compound on biological systems. Below are notable findings:

Study 1: Tumorigenicity in Animal Models

A study conducted on BALB/c mice demonstrated a dose-dependent relationship between N-OH-4-ABP exposure and the incidence of liver tumors. Mice treated with varying concentrations showed significant tumor formation correlated with DNA adduct levels .

Study 2: Human Relevance

Research indicated that human sulfotransferases play a vital role in the bioactivation of N-OH-4-ABP. The findings suggest that individuals with specific genetic polymorphisms in these enzymes may exhibit different susceptibilities to cancer associated with 4-ABP exposure .

Health Implications

The carcinogenic potential of this compound emphasizes the need for public health awareness regarding exposure sources, such as tobacco smoke and certain hair dyes. Regulatory measures are essential to mitigate risks associated with this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting N-Hydroxy-4-aminobiphenyl in biological samples?

- Methodological Answer : Solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is widely used for quantification. For environmental samples, hollow fiber-liquid phase microextraction (HF-LPME) followed by microemulsion electrokinetic chromatography (MEEKC) improves sensitivity . In vitro studies utilize incubation with DNA under controlled pH (e.g., pH 5) to simulate adduct formation, followed by chromatographic separation and mass spectrometry to identify adducts .

Q. How should researchers handle this compound to mitigate health risks during experiments?

- Methodological Answer : Follow acute toxicity protocols, including using PPE (gloves, lab coats, and fume hoods) to avoid dermal/ocular contact. Store solutions in methanol at controlled temperatures (0–6°C) to prevent degradation. Emergency procedures should align with GHS hazard classifications (e.g., H351 carcinogenicity warnings) .

Q. What model systems are suitable for studying the carcinogenicity of this compound?

- Methodological Answer : Canine bladder models are historically used to isolate DNA adducts (e.g., C8-deoxyguanosine adducts) in vivo. In vitro systems, such as calf thymus DNA incubated at pH 5, replicate adduct profiles observed in vivo, enabling mechanistic studies . Rodent models with congenic N-acetyltransferase (NAT2) polymorphisms (e.g., Syrian hamsters) are critical for metabolic pathway analysis .

Advanced Research Questions

Q. How do DNA adducts of this compound form, and what techniques resolve their structural heterogeneity?

- Methodological Answer : Adducts form via covalent binding of N-hydroxy metabolites to DNA bases. For example, this compound reacts with guanine, producing C8-dG adducts (76% prevalence in canine models). Structural identification employs GC-MS, HPLC-UV, and magnetic resonance spectroscopy. Contradictions arise in adduct ratios between in vivo (dog bladder) and in vitro (pH 5) conditions, suggesting pH-dependent enzymatic activation .

Q. What role do N-acetyltransferase isoforms (NAT1/NAT2) play in the metabolic activation of this compound?

- Methodological Answer : NAT2 catalyzes O-acetylation of this compound, forming reactive intermediates that bind DNA. Tissue-specific NAT2 activity can be quantified in congenic rodent models (e.g., rapid vs. slow acetylator Syrian hamsters) using liver and bladder microsomal assays. NAT1, conversely, primarily mediates N-acetylation of 4-aminobiphenyl, its precursor .

Q. How do inter-species differences in NAT2 activity influence carcinogenicity studies?

- Methodological Answer : Tissue distribution studies in Syrian hamsters reveal higher NAT2 activity in the liver than bladder, affecting metabolite bioavailability. Comparative genomic approaches (e.g., NAT2 knockout models) clarify species-specific metabolic activation pathways. For example, slow acetylators exhibit prolonged this compound retention, increasing DNA damage risk .

Q. What experimental strategies address contradictions in DNA adduct quantification across studies?

- Methodological Answer : Standardize incubation conditions (pH, temperature) and validate adduct detection via multiple techniques (e.g., isotope dilution MS). For in vivo studies, control for genetic polymorphisms (e.g., NAT2 status) and use pooled DNA samples to reduce inter-individual variability .

Q. How can researchers assess the environmental persistence and exposure pathways of this compound?

Properties

IUPAC Name |

N-(4-phenylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVLYOJYVMLSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218300 | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6810-26-0 | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6810-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJC7V247MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-hydroxy-4-aminobiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.